molecular formula C14H12FNO2 B2741949 Benzyl 3-amino-4-fluorobenzoate CAS No. 1307516-30-8

Benzyl 3-amino-4-fluorobenzoate

Cat. No.: B2741949
CAS No.: 1307516-30-8
M. Wt: 245.253
InChI Key: QDWCLHABHDGMFY-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol It is a derivative of benzoic acid, where the benzyl group is esterified with 3-amino-4-fluorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-amino-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • Benzyl 4-amino-3-fluorobenzoate
  • Benzyl 3-amino-2-fluorobenzoate
  • Benzyl 3-amino-4-chlorobenzoate

Comparison: Benzyl 3-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 4-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Biological Activity

Benzyl 3-amino-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an amino group and a fluorobenzoate moiety. The presence of the fluorine atom at the 4-position of the benzoate ring enhances its lipophilicity, which is crucial for biological interactions. The molecular formula is C16H16FNO2C_{16}H_{16}FNO_2 with a molecular weight of approximately 273.30 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3-amino-4-fluorobenzoic acid and benzyl alcohol.
  • Reaction Conditions : The reaction is conducted under acidic conditions, often using sulfuric acid as a catalyst.
  • Esterification Process : The carboxylic acid group of 3-amino-4-fluorobenzoic acid reacts with the hydroxyl group of benzyl alcohol to form the ester.

The general reaction can be summarized as follows:

3 amino 4 fluorobenzoic acid+benzyl alcoholH2SO4Benzyl 3 amino 4 fluorobenzoate+H2O\text{3 amino 4 fluorobenzoic acid}+\text{benzyl alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzyl 3 amino 4 fluorobenzoate}+\text{H}_2\text{O}

Biological Activity

This compound exhibits various biological activities, primarily due to its structural similarities to known pharmacophores. Below are key findings from recent studies:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth. For instance, studies have shown that fluorinated benzoic acids can effectively inhibit adenocarcinoma cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of cell cycle progression
4-Fluorobenzoic acid<20Induction of apoptosis

Antimicrobial Properties

The presence of the amino group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at concentrations below 10 µM. The mechanism was linked to apoptosis and cell cycle arrest in the G0/G1 phase .
  • Antimicrobial Evaluation : In another study, this compound was tested against common pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

Properties

IUPAC Name

benzyl 3-amino-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWCLHABHDGMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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